Product packaging for (2,5-Dichloropyridin-4-yl)methanol(Cat. No.:CAS No. 866039-42-1)

(2,5-Dichloropyridin-4-yl)methanol

Cat. No.: B031475
CAS No.: 866039-42-1
M. Wt: 178.01 g/mol
InChI Key: ANEJVRSCWQZIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,5-Dichloropyridin-4-yl)methanol (CAS 866039-42-1) is a versatile pyridine-based chemical intermediate of significant interest in advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 6 H 5 Cl 2 NO and a molecular weight of 178.02, serves as a crucial building block for the construction of more complex molecules. The presence of both a reactive methanol group and two chlorine atoms on the pyridine ring provides distinct sites for selective functionalization, enabling its use in cross-coupling reactions, nucleophilic substitutions, and as a precursor for ligands or active pharmaceutical ingredients (APIs). As a key synthetic intermediate, its primary research value lies in the development of novel compounds for applications in medicinal chemistry and agrochemical discovery. The compound requires specific handling and storage; it should be kept sealed in a dry environment at 2-8°C and may require cold-chain transportation . Researchers should note the associated safety information, including the GHS warning and hazard statement H302 (Harmful if swallowed) . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO B031475 (2,5-Dichloropyridin-4-yl)methanol CAS No. 866039-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEJVRSCWQZIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363199
Record name (2,5-dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866039-42-1
Record name (2,5-dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Chemical Identification in Advanced Research Contexts

Systematic IUPAC Naming Conventions and Chemical Abstracts Service (CAS) Registry

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is (2,5-dichloropyridin-4-yl)methanol . This name explicitly details the molecular structure: a methanol (B129727) group attached to the 4-position of a pyridine (B92270) ring which is, in turn, substituted with chlorine atoms at the 2- and 5-positions.

In addition to its systematic name, the compound is assigned a unique identifier by the Chemical Abstracts Service (CAS). The CAS Registry Number for this compound is 866039-42-1 . chemicalbook.com This number serves as a definitive, internationally recognized identifier, linking the compound to a wealth of scientific literature and data.

Table 1: IUPAC Name and CAS Registry Number

IdentifierValue
IUPAC NameThis compound
CAS Registry Number866039-42-1 chemicalbook.com

Synonyms and Historical Designations within Academic Literature

Within scientific publications and chemical databases, this compound may be referred to by several synonyms. These alternative names, while less formal than the IUPAC designation, are important to recognize for a comprehensive literature search. Common synonyms include:

(2,5-Dichloro-4-pyridyl)methanol cymitquimica.com

2,5-dichloro-4-pyridinemethanol cymitquimica.com

(2,5-dichloro-4-pyridyl)methan-1-ol cymitquimica.com

2,5-Dichloro-4-(hydroxymethyl)pyridine cymitquimica.com

These synonyms generally follow common chemical naming practices and are often used for brevity or based on historical nomenclature.

Molecular Formula and Structural Representations for Computational and Spectroscopic Studies

The molecular formula for this compound is C₆H₅Cl₂NO . chemicalbook.com This formula provides the elemental composition of the molecule. For more detailed structural information, especially in the realms of computational chemistry and spectroscopy, specific string notations are employed.

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES string for this compound is C1=C(C(=CN=C1Cl)Cl)CO . uni.lu This notation is widely used in cheminformatics for database management and as a compact representation of molecular structure.

The IUPAC International Chemical Identifier (InChI) provides a standard and human-readable way to encode molecular structure and facilitate database searches. The InChI for this compound is InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 . cymitquimica.comuni.lu

To further enhance database searching capabilities, a hashed version of the InChI, known as the InChIKey, is used. The InChIKey is a fixed-length string that is almost always unique. The InChIKey for this compound is ANEJVRSCWQZIPR-UHFFFAOYSA-N . cymitquimica.comuni.lu

Table 2: Molecular Formula and Structural Notations

IdentifierValue
Molecular FormulaC₆H₅Cl₂NO chemicalbook.com
SMILESC1=C(C(=CN=C1Cl)Cl)CO uni.lu
InChIInChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 cymitquimica.comuni.lu
InChIKeyANEJVRSCWQZIPR-UHFFFAOYSA-N cymitquimica.comuni.lu

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to (2,5-Dichloropyridin-4-yl)methanol

The principal and most documented method for the preparation of this compound involves the reduction of 2,5-dichloroisonicotinic acid or its ester counterparts. This transformation can be efficiently carried out using various reducing agents, with borane (B79455) complexes and metal hydrides being the most prominent.

Reduction of 2,5-Dichloroisonicotinic Acid and its Esters

A widely utilized method for the synthesis of this compound is the reduction of 2,5-dichloropyridine-4-carboxylic acid using a borane-tetrahydrofuran (B86392) (BH3-THF) complex. chemicalbook.com This reagent is known for its ability to selectively reduce carboxylic acids in the presence of other functional groups. commonorganicchemistry.com

The reaction is typically performed by treating a solution of 2,5-dichloropyridine-4-carboxylic acid in tetrahydrofuran (B95107) with BH3-THF. The process is initiated at a reduced temperature (0°C) and then allowed to proceed at room temperature. chemicalbook.com A patent describes a specific procedure where a solution of 2,5-dichloropyridine-4-carboxylic acid and BH3-THF in tetrahydrofuran is stirred for 30 minutes at 0°C and then for 2 hours at room temperature, resulting in an 81% yield of this compound after purification. chemicalbook.com

Reaction Scheme:

Generated code

Reaction conditions: BH3-THF, Tetrahydrofuran, 0°C to room temperature.

Starting MaterialReagentSolventYieldReference
2,5-Dichloropyridine-4-carboxylic acidBH3-THFTetrahydrofuran81% chemicalbook.com

Metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents for converting carboxylic acids and esters to alcohols. libretexts.orgkhanacademy.org While LiAlH4 is a very powerful reducing agent, capable of reducing a wide range of functional groups, NaBH4 is a milder and more selective reagent. libretexts.org

For the reduction of carboxylic acids, direct reduction with NaBH4 is often slow. However, the reactivity can be enhanced by first activating the carboxylic acid. commonorganicchemistry.com This can be a useful alternative when the substrate contains functional groups that are not compatible with stronger reducing agents like LiAlH4 or borane complexes. commonorganicchemistry.com The reduction of aldehydes and ketones to alcohols is a primary application for these hydrides. libretexts.org

While specific examples for the direct use of sodium or potassium borohydride in the synthesis of this compound are not extensively detailed in the provided search results, their general utility in reducing carbonyl compounds suggests their potential applicability, possibly after converting the carboxylic acid to a more reactive derivative like an ester.

Synthesis of Analogs and Derivatives of this compound

The synthesis of halogenated pyridine-methanol derivatives is an area of significant interest due to their potential applications in medicinal chemistry and materials science. nih.gov

Halogenated Pyridine-Methanol Derivatives

The synthesis of various halogenated pyridine-methanol derivatives often involves similar reduction strategies as those used for this compound, starting from the corresponding halogenated pyridine (B92270) carboxylic acids or esters. For instance, the synthesis of (4,5-Dichloropyridin-2-yl)methanol can be achieved through various methods, including nucleophilic substitution or condensation reactions.

Furthermore, methods for the selective halogenation of the pyridine ring are crucial for accessing a diverse range of halogenated precursors. nih.govyoutube.com These methods can include direct halogenation under specific conditions or functional group manipulations to introduce halogens at desired positions. nih.gov The synthesis of other dichloropyridinyl-methanol isomers, such as (3,5-Dichloropyridin-2-yl)methanol, has also been documented.

The table below provides examples of other halogenated pyridine-methanol derivatives.

Compound NameCAS NumberMolecular Formula
(4,5-Dichloropyridin-2-yl)methanol154780-03-7C6H5Cl2NO
(3,5-Dichloropyridin-2-yl)methanol275383-87-4C6H5Cl2NO
(2,4-Dichloropyrimidin-5-yl)methanol1346537-23-2C5H4Cl2N2O

Dichloropyridine-Based Intermediates in Complex Molecule Synthesis

Dichloropyridine derivatives are recognized as important intermediates in the fields of pharmaceutical and medicinal chemistry. nih.gov They serve as foundational structures for the synthesis of a wide range of compounds, including those with potential antibacterial, antiallergic, and anticancer properties. nih.gov The presence of chlorine atoms on the pyridine ring creates an electron-deficient system, which can be challenging for certain reactions like electrophilic aromatic substitution. researchgate.net However, this electronic nature also makes the ring susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

These intermediates are also utilized in the development of supramolecular structures and cage molecules, which are valuable tools for studying molecular encapsulation and host-guest interactions. nih.gov Furthermore, strategic functionalization of the dichloropyridine scaffold is a key approach in the synthesis of energetic materials, where the pyridine ring's stability is a desirable trait. researchgate.netdntb.gov.ua The versatility of dichloropyridine intermediates, including this compound, makes them valuable precursors for complex, functionalized molecules.

Reaction Conditions and Optimization in Academic Synthesis

The academic synthesis of this compound has been documented through the reduction of a carboxylic acid precursor. The specific conditions, including solvent, temperature, and reagents, are critical for achieving a high yield of the desired product. chemicalbook.com

A primary synthetic route involves the reduction of 2,5-dichloropyridine-4-carboxylic acid. chemicalbook.com An analogous reaction for a regioisomer, (2,6-dichloropyridin-4-yl)methanol, involves the reduction of the corresponding methyl or ethyl carboxylate ester using a milder reducing agent. google.com

In the synthesis of this compound from its carboxylic acid precursor, tetrahydrofuran (THF) serves as the primary reaction solvent. chemicalbook.com Following the reaction, the workup and purification steps employ ethyl acetate (B1210297) for extraction and a mixture of ethyl acetate and petroleum ether as the eluent for chromatography. chemicalbook.com

For the synthesis of the related (2,6-dichloropyridin-4-yl)methanol from its ester form, ethanol (B145695) or anhydrous methanol (B129727) is used as the reaction solvent. google.com The subsequent extraction is carried out using ethyl acetate or diethyl ether. google.com

The reduction of 2,5-dichloropyridine-4-carboxylic acid is performed under controlled temperature conditions. The reaction is initiated at 0°C and then allowed to proceed at room temperature for a total of 2.5 hours. chemicalbook.com Similarly, the reduction of an isomeric dichloropyridine carboxylate is initiated at a cooled temperature of 5°C before being stirred at 25°C for several hours. google.com These syntheses are typically conducted at standard atmospheric pressure.

ParameterConditionSource
Starting Material 2,5-dichloropyridine-4-carboxylic acid chemicalbook.com
Reagent Borane-THF complex (BH3-THF) chemicalbook.com
Solvent Tetrahydrofuran (THF) chemicalbook.com
Initial Temperature 0°C chemicalbook.com
Final Temperature Room Temperature chemicalbook.com
Duration 2.5 hours chemicalbook.com
Yield 81% chemicalbook.com

This interactive table summarizes the reaction conditions for the synthesis of this compound.

While the documented synthesis of this compound utilizes a stoichiometric reducing agent (borane-tetrahydrofuran complex) rather than a catalyst, catalytic processes are crucial in the broader synthesis of dichloropyridine derivatives. chemicalbook.com For instance, the synthesis of 2,3-dichloropyridine (B146566) can be achieved from 3-amino-2-chloropyridine (B31603) through a diazotization reaction followed by decomposition of the resulting diazonium salt. google.com This decomposition step is effectively catalyzed by a copper catalyst, where at least 50% of the copper is in the copper(II) oxidation state (e.g., copper(II) chloride). google.com Such catalytic methods are essential for efficiently producing key intermediates in pyridine chemistry.

Purification and Characterization Techniques in Synthetic Organic Chemistry

After synthesis, isolating the target compound in high purity is essential. This is accomplished through a series of workup and purification steps.

The primary method reported for the purification of this compound is silica (B1680970) gel column chromatography. chemicalbook.com After the initial reaction is quenched and extracted, the crude residue is purified on a silica gel column. chemicalbook.com A mobile phase consisting of a 1:3 mixture of ethyl acetate and petroleum ether is used to elute the compound, successfully separating it from byproducts and unreacted starting materials to yield a white solid. chemicalbook.com While not explicitly detailed in the synthetic report, High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the purity of such final compounds. bldpharm.com

Spectroscopic Characterization (e.g., NMR, IR, MS)

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While comprehensive experimental spectra are not widely published in peer-reviewed literature, the expected spectroscopic characteristics can be inferred from the molecule's structure. Furthermore, predicted mass spectrometry data provides valuable information regarding its molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the proton on the C3 position of the pyridine ring.

A singlet for the proton on the C6 position of the pyridine ring.

A singlet for the two protons of the methylene (B1212753) group (-CH₂OH).

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with deuterium (B1214612) oxide (D₂O).

The chemical shifts for the aromatic protons would appear in the downfield region typical for pyridine protons, while the methylene protons would be found further upfield.

¹³C NMR: The carbon-13 NMR spectrum is anticipated to display six unique signals corresponding to the six carbon atoms in the molecule:

Four signals for the carbon atoms of the pyridine ring. The carbons bonded to chlorine (C2 and C5) would be significantly influenced by the halogen's electronegativity.

One signal for the methylene carbon (-CH₂OH).

The chemical shifts would provide evidence for the substitution pattern on the pyridine ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly documented. The analysis of its functional groups allows for the prediction of its principal absorption bands.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibration Type
O-H3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=N, C=C (pyridine ring)1400-1600Stretching
C-O1000-1300Stretching
C-Cl600-800Stretching

The most characteristic signals would be the broad O-H stretch from the alcohol group, the C-H stretches, the pyridine ring vibrations, and the strong absorptions corresponding to the C-Cl bonds.

Mass Spectrometry (MS)

While experimental mass spectra are scarce, predicted data for this compound is available and provides insight into its mass-to-charge ratio and isotopic distribution. uni.lu The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) is expected to produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

The predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various adducts of the compound are detailed below. uni.lu

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺177.98210128.2
[M+Na]⁺199.96404139.3
[M-H]⁻175.96754129.0
[M+NH₄]⁺195.00864148.1
[M+K]⁺215.93798134.4
[M+H-H₂O]⁺159.97208124.2
[M+HCOO]⁻221.97302141.4
[M]⁺176.97427130.6

Advanced Chemical Reactivity and Mechanistic Investigations

Reactivity of the Hydroxymethyl Group in Pyridine (B92270) Systems

The hydroxymethyl group attached to the pyridine ring exhibits reactivity characteristic of a primary alcohol, but its behavior is significantly modulated by the electronic influence of the heterocyclic system. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms tends to increase the acidity of the hydroxyl proton and influences the reaction pathways at the benzylic-like carbon.

The hydroxymethyl group of pyridinylmethanols can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for this transformation. The reaction typically proceeds by an initial coordination or reaction with the oxidant followed by the elimination of a reduced form of the oxidant and the aldehyde product.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction pathway involves the initial formation of the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. For (2,5-Dichloropyridin-4-yl)methanol, this would yield 2,5-dichloropyridine-4-carboxylic acid. The synthesis of the starting material for this compound often involves the reduction of this very carboxylic acid, demonstrating the reversibility of this pathway through different reagents. chemicalbook.com

Table 1: Representative Oxidation Reactions of Pyridinylmethanol Derivatives

Starting MaterialReagent(s)ProductProduct Type
PyridinylmethanolMnO₂ or PCCPyridinecarboxaldehydeAldehyde
PyridinylmethanolKMnO₄ or CrO₃/H₂SO₄Pyridinecarboxylic AcidCarboxylic Acid
(4,5-Dichloropyridin-2-yl)methanolGeneric Oxidizing Agent4,5-Dichloropyridine-2-carboxaldehydeAldehyde
(4,5-Dichloropyridin-2-yl)methanolGeneric Strong Oxidant4,5-Dichloropyridine-2-carboxylic acidCarboxylic Acid

The hydroxyl group readily participates in standard esterification and etherification reactions.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the hydroxymethyl group, and subsequent elimination of water. masterorganicchemistry.com

Etherification: Ether derivatives can be synthesized, most commonly via a Williamson-type synthesis. This involves deprotonating the hydroxymethyl group with a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide to form the desired ether.

The hydroxyl group itself is a poor leaving group. Therefore, to undergo substitution, it must first be converted into a more reactive functional group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This creates an excellent leaving group that can be readily displaced by a wide range of nucleophiles. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) can directly convert the hydroxymethyl group into a chloromethyl group, which is also susceptible to nucleophilic substitution.

Reactivity of the Dichloropyridine Moiety

The two chlorine atoms on the pyridine ring are susceptible to replacement via nucleophilic aromatic substitution and serve as handles for carbon-carbon bond formation through cross-coupling reactions. The electron-withdrawing nature of the ring nitrogen atom makes the pyridine ring electron-deficient and thus more reactive toward nucleophilic attack compared to benzene. slideshare.netnih.gov

Nucleophilic aromatic substitution (SₙAr) is a principal reaction pathway for halopyridines. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The presence of electron-withdrawing groups, such as the chlorine atoms and the ring nitrogen itself, stabilizes this negatively charged intermediate, thereby facilitating the reaction. libretexts.org

In this compound, the chlorine atoms are at positions 2 and 5. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (C2 and C4/C6). slideshare.netnih.gov Therefore, the chlorine at the C2 position is expected to be more reactive towards nucleophiles than the chlorine at the C5 position. Studies on related 2,5-dichloropyridine (B42133) systems confirm that nucleophilic attack often occurs preferentially at the C2 or C6 positions. The regioselectivity can, however, be influenced by the nature of the nucleophile and the specific substituents on the ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of dihalopyridines, enabling the formation of new carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the dichloropyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form biaryl compounds or to introduce alkyl or alkenyl substituents. nih.govlibretexts.org For 2,5-dichloropyridine derivatives, a key challenge and area of research is controlling the site-selectivity of the coupling. Conventionally, oxidative addition of the palladium catalyst is faster at the more electron-deficient C2 position. However, recent studies have demonstrated that reaction conditions can be tuned to achieve high selectivity for either position. For instance, sterically hindered ligands can promote coupling at less conventional sites. Remarkably, ligand-free "Jeffery" conditions have been shown to dramatically favor C5-selective Suzuki coupling on 2,5-dichloropyridine. nih.gov

Table 2: Selected Conditions for Site-Selective Suzuki Coupling of 2,5-Dichloropyridine

Catalyst/Ligand SystemBaseSolventSelectivity (C5:C2)Reference
Pd₂(dba)₃ / IPrK₃PO₄DioxaneFavors C2 nih.gov
Pd(OAc)₂ (Ligand-free "Jeffery" conditions)K₂CO₃ / PPh₃ / n-Bu₄NClDMF/H₂O>99:1 (Favors C5) nih.gov

Sonogashira Coupling: This reaction introduces an alkynyl group by coupling the halide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orgorganic-chemistry.org The reaction generally proceeds under mild conditions. wikipedia.org Similar to the Suzuki reaction, controlling regioselectivity is crucial when using dihalo-substrates like 2,5-dichloropyridine. Research on related polyhalogenated pyridines has shown that chemoselective mono- or poly-alkynylation can be achieved by carefully choosing the reaction conditions, catalyst system, and stoichiometry of the reagents. rsc.orgconsensus.app This allows for the stepwise and controlled synthesis of complex alkynyl-substituted pyridines. nih.gov

Table 3: General Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventKey FeaturesReference
Pd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)THF or DMFStandard, widely used conditions wikipedia.org
Pd(0) NanoparticlesAmine BaseVariesCopper- and ligand-free conditions organic-chemistry.org
iPEPPSI type catalystNone neededWaterCopper-, amine-, and phosphine-free wikipedia.org

Stereochemical Aspects in Derivatives

The core structure of this compound is achiral. However, the hydroxymethyl group at the C4 position serves as a prochiral center. This means that substitution of one of the two benzylic protons can lead to the formation of a new stereocenter, resulting in chiral derivatives.

The enantioselective synthesis of chiral derivatives of pyridinylmethanols is a topic of interest in medicinal chemistry due to the prevalence of chiral pyridine-containing compounds in pharmaceuticals. In principle, chiral derivatives of this compound could be synthesized through several established methodologies:

Enzymatic Resolution: Lipases or other hydrolases could be employed for the kinetic resolution of a racemic ester derivative of this compound. This would involve the enantioselective hydrolysis of the ester, yielding one enantiomer of the alcohol and the unreacted enantiomer of the ester.

Asymmetric Catalysis: The asymmetric reduction of a corresponding aldehyde, 2,5-dichloropyridine-4-carboxaldehyde, using a chiral reducing agent or a catalyst with a chiral ligand (e.g., Noyori-type hydrogenation) could, in theory, produce enantiomerically enriched this compound. Similarly, asymmetric reactions at the hydroxyl group, such as etherification or esterification with a chiral reagent, could be explored.

Currently, there is a lack of specific published research detailing the successful application of these methods to this compound to generate stereochemically pure derivatives. The electronic and steric effects of the two chlorine atoms on the pyridine ring could influence the efficiency and stereoselectivity of such transformations.

Reaction Mechanism Elucidation through Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Modern chemical research heavily relies on a combination of computational modeling, particularly Density Functional Theory (DFT), and experimental studies to elucidate these pathways.

Computational Approaches:

DFT calculations could provide significant insights into the reactivity of this compound. Potential areas of investigation would include:

Transition State Analysis: For reactions such as the oxidation of the methanol (B129727) to an aldehyde or carboxylic acid, or nucleophilic substitution of the chlorine atoms, DFT could be used to model the transition state geometries and calculate activation energies. This would help in predicting the feasibility of different reaction pathways.

Charge Distribution and Reactivity Indices: Analysis of the calculated electron density and related reactivity descriptors (e.g., Fukui functions) could identify the most reactive sites on the molecule. For instance, it could predict whether the hydroxyl group or one of the C-Cl bonds is more susceptible to a given reagent.

Influence of Substituents: Computational studies could systematically evaluate the effect of the chloro substituents on the reactivity of the methanol group and the pyridine ring compared to unsubstituted pyridin-4-ylmethanol.

Experimental Approaches:

To complement computational predictions, several experimental techniques could be employed:

Kinetic Studies: Monitoring the rate of a reaction under various conditions (e.g., changing reagent concentrations, temperature) can provide data to formulate a rate law, which is a cornerstone of mechanistic investigation.

Isotopic Labeling: Using deuterated this compound (e.g., with deuterium (B1214612) at the methylene (B1212753) group) in reactions and analyzing the product distribution can reveal whether the C-H bond is broken in the rate-determining step.

Intermediate Trapping: Designing experiments to trap and characterize transient intermediates can provide direct evidence for a proposed reaction mechanism.

Despite the power of these methods, specific mechanistic studies published in peer-reviewed journals focusing on this compound are not readily found. Research in this area would be valuable for expanding the synthetic utility of this compound.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in the Synthesis of Complex Organic Molecules

The utility of (2,5-Dichloropyridin-4-yl)methanol as a foundational element for constructing intricate organic structures is well-documented in synthetic chemistry.

This compound serves as a key precursor in the multi-step synthesis of various biologically active molecules. A notable example is its use in the preparation of substituted pyridines which are core components of many pharmaceutical agents. The synthesis of this compound itself can be achieved by the reduction of 2,5-dichloropyridine-4-carboxylic acid using reagents such as borane-tetrahydrofuran (B86392) complex. chemicalbook.com This straightforward preparation makes it a readily accessible starting material for more complex syntheses.

In the landscape of pharmaceutical R&D, this compound has been identified as a critical intermediate in the synthesis of novel therapeutic agents. For instance, patent literature discloses its role in the preparation of compounds investigated as kinase inhibitors. Specifically, it is a documented intermediate in the synthesis of a series of compounds targeting the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various forms of cancer. The structural motif provided by this compound is elaborated through subsequent reactions to produce potent and selective inhibitors.

IntermediateTarget Compound ClassTherapeutic TargetReference
This compoundPyridine (B92270) Derivativesc-Met KinasePatent WO2015052264

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound and its derivatives can act as coordination sites for metal ions, making them valuable components in the design of novel ligands for coordination chemistry.

While direct complexation with this compound is plausible, it is more commonly modified to create more sophisticated ligands. The functional groups allow for the introduction of other donor atoms, leading to the formation of polydentate ligands. These ligands can then be reacted with various metal salts to form stable coordination complexes. For instance, derivatives of pyridinyl-methanol have been used to synthesize cobalt(II) complexes. researchgate.net

The coordination chemistry of pyridine-based ligands is a rich field of study. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chlorine atoms, can affect the coordination properties of the nitrogen atom and, consequently, the physicochemical properties of the resulting metal complexes. These properties, including stability, geometry, and redox potentials, are of fundamental interest and can have implications for applications in catalysis and materials science. Research on related pyridine-based Schiff base ligands and their metal complexes has demonstrated the versatility of this class of compounds in forming diverse coordination structures with interesting biological activities. rsc.org

Design and Synthesis of Derivatives for Specific Biological Targets

The core structure of this compound is a valuable starting point for the rational design and synthesis of derivatives aimed at specific biological targets. The ability to selectively modify the chlorine and hydroxymethyl groups allows for the fine-tuning of the molecule's properties to achieve desired biological activity. A significant area of focus has been the development of kinase inhibitors, which are crucial in cancer therapy. Substituted pyridines are a well-established class of kinase inhibitors, and this compound provides a convenient entry point into this chemical space.

Derivative ClassBiological TargetTherapeutic Area
Substituted Pyridinesc-Met KinaseOncology
Pyrazolopyridinesc-Met KinaseOncology
Arylpyridin-2-yl GuanidinesMSK1Inflammatory Diseases

Research has shown that pyrazolo[3,4-b]pyridine derivatives can exhibit potent inhibitory activity against c-Met kinase. nih.gov While not directly synthesized from this compound in the cited study, the general principle of utilizing a substituted pyridine scaffold is evident. Furthermore, arylpyridin-2-yl guanidine (B92328) derivatives have been designed and synthesized as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), highlighting the broad applicability of the pyridine motif in targeting different kinases. mdpi.com

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. acs.org Aberrant FGFR signaling is implicated in the development and progression of numerous cancers, making them an attractive target for therapeutic intervention. acs.orgnih.gov this compound has been instrumental in the synthesis of potent FGFR inhibitors.

For instance, researchers have utilized this compound in the creation of a series of 3-(5-(substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles. acs.org These compounds have demonstrated potent pan-FGFR inhibitory activity, with some derivatives showing IC50 values in the low nanomolar range against FGFR1, 2, 3, and 4. acs.org The synthesis of these inhibitors often involves the conversion of this compound to a corresponding reactive intermediate that can be coupled with other heterocyclic systems. The resulting molecules have shown significant anti-tumor efficacy in preclinical models. nih.gov

Another class of FGFR inhibitors derived from this pyridine derivative includes N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purine derivatives. nih.gov These compounds were designed as irreversible covalent inhibitors and have shown promising results in inhibiting FGFR enzyme activity and the proliferation of cancer cell lines. nih.gov The dichloropyridinyl moiety in these inhibitors plays a critical role in their binding to the FGFR active site.

FGFR Inhibitor Series Key Synthetic Feature Biological Activity
3-(5-(substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazolesIncorporation of the (3,5-dichloropyridin-4-yl)ethoxy groupPan-FGFR inhibition with low nanomolar IC50 values acs.org
N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purine derivativesIrreversible covalent binding mechanismPotent inhibition of FGFR enzyme activity and cancer cell proliferation nih.gov
8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)Structure-based design for irreversible covalent inhibitionHighly selective and potent FGFR1-4 inhibitor nih.gov

Tubulin Polymerization Inhibitors

Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs. acs.orgnih.gov Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound has served as a scaffold for the development of novel tubulin polymerization inhibitors.

Tubulin Inhibitor Series Mechanism of Action Key Findings
6-Aryl-2-benzoyl-pyridinesInhibition of tubulin polymerization at the colchicine (B1669291) binding sitePotent antiproliferative activity (nM IC50), induction of tumor necrosis, and disruption of angiogenesis acs.org
Thiazol-5(4H)-onesInhibition of tubulin polymerizationSuperior antiproliferative activities with IC50 values ranging from 2.89 to 9.29 μM nih.gov
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-onesInhibition of tubulin polymerizationArrested division of A549 cells in the low micromolar range rsc.org

HIV Replication Inhibitors

The global fight against HIV/AIDS necessitates the continuous development of new antiviral agents to combat drug resistance. Pyridine-containing heterocycles have emerged as a promising class of HIV replication inhibitors. nih.govnih.gov this compound can be used as a starting material for the synthesis of novel pyridine derivatives with anti-HIV activity.

Research in this area has focused on designing compounds that target various stages of the HIV life cycle, including reverse transcriptase and integrase inhibition. nih.govnih.gov For instance, novel imidazopyridine-Schiff base derivatives have been synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. rsc.org While the direct use of this compound in these specific examples is not explicitly detailed, its structural motifs are relevant to the broader class of pyridine-based HIV inhibitors. The synthesis of such compounds often involves multi-step reactions where the pyridine core is functionalized to interact with viral enzymes. nih.gov

HIV Inhibitor Class Target Key Structural Feature
Imidazo[1,2-a]pyridine-Schiff basesHIV-1 and HIV-2Imidazopyridine core with Schiff base linkage rsc.org
Indole-pyridine hybridsHIV-1 IntegrasePyridine scaffold with aryl and amine fragments nih.gov
2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamidesHIV-1 Reverse TranscriptaseNaphthalene and thiadiazole moieties nih.gov

MSK1 Inhibitors

Mitogen- and stress-activated protein kinase 1 (MSK1) is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens. Dysregulation of MSK1 has been linked to inflammatory diseases and cancer. The development of selective MSK1 inhibitors is an active area of research. While direct synthesis of MSK1 inhibitors from this compound is not extensively documented in the provided context, the chemical space of dichloropyridine derivatives is relevant to kinase inhibitor design in general. The synthesis of such inhibitors would likely involve the reaction of the hydroxymethyl group or the chloro-substituents to build a larger molecule that can fit into the ATP-binding pocket of the kinase.

Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyridine derivatives have long been recognized for their diverse biological activities, including antimicrobial effects. nih.govscilit.com The this compound scaffold can be modified to generate compounds with potential antibacterial and antifungal properties.

The synthesis of such agents could involve the transformation of the hydroxymethyl group into other functional groups or the displacement of the chlorine atoms via nucleophilic substitution to introduce moieties known to confer antimicrobial activity. For example, the synthesis of (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives has been explored for their antimicrobial activities against various Gram-positive and Gram-negative bacteria and fungi. researchgate.net Although not directly using the title compound, this research highlights the potential of substituted pyridines in this therapeutic area.

Structure-Activity Relationship (SAR) Studies of Related Pyridine Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. nih.govmdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For FGFR inhibitors , SAR studies have shown that the dichloropyridine moiety is a key structural element for potent inhibition. nih.gov The introduction of fluorine atoms into an associated phenyl ring can enhance inhibitory activity, likely through interactions with the hinge region of the kinase. nih.gov The linker connecting the pyridine ring to other parts of the molecule also significantly influences activity. nih.gov

In the context of tubulin polymerization inhibitors , SAR studies of 6-aryl-2-benzoyl-pyridines revealed that substitutions on the aryl rings can dramatically affect antiproliferative activity. acs.org For instance, the presence of hydroxyl and methyl groups at specific positions on one of the aryl rings was found to be optimal for potent activity. acs.org The pyridine ring itself acts as a rigid linker to maintain the necessary cis-orientation of the aryl rings for effective binding to the colchicine site on tubulin. nih.gov

For HIV replication inhibitors , SAR studies of pyridine-containing compounds have highlighted the importance of specific substituents for antiviral potency. nih.gov For example, in a series of indole-pyridine hybrids, the presence of substituents capable of forming intramolecular hydrogen bonds at the C-2 position of the pyridine ring was found to be desirable for increased antiviral activity. nih.gov The nature of the aryl group attached to the pyridine core also plays a significant role in determining the inhibitory potency against HIV-1 integrase. nih.gov

A general observation from SAR studies of various pyridine derivatives is that the presence of functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) often enhances biological activity, while bulky groups or certain halogen atoms can sometimes be detrimental. nih.govmdpi.com These insights are invaluable for the rational design of new and more effective therapeutic agents based on the pyridine scaffold.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For (2,5-Dichloropyridin-4-yl)methanol, these calculations can predict its geometry, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a pyridine (B92270) ring substituted with two electron-withdrawing chlorine atoms and an electron-donating hydroxymethyl group. The nitrogen atom in the pyridine ring and the chlorine atoms significantly influence the electron distribution across the aromatic system. The nitrogen atom acts as an electron sink, while the chlorine atoms further decrease the electron density on the ring through their inductive effect.

The bonding within the molecule is primarily covalent. Analysis of related chlorinated pyridines suggests that the C-Cl bonds will have some degree of ionic character due to the electronegativity difference between carbon and chlorine. The C-N bonds within the pyridine ring exhibit typical aromatic character. The hydroxymethyl group introduces a polar C-O and O-H bond, making this part of the molecule capable of acting as a hydrogen bond donor and acceptor.

Molecular Orbital Theory Applications

Molecular orbital (MO) theory provides a deeper understanding of the electronic properties, including the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely to be localized on the pyridine ring and the oxygen atom of the hydroxymethyl group, which are the regions with higher electron density. The LUMO is expected to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chlorine atoms.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The presence of the chlorine substituents is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridinemethanol.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is crucial for understanding potential biological activity.

Prediction of Binding Modes and Affinities

While specific docking studies on this compound are not reported, its structural features suggest potential binding interactions with various protein targets. The pyridine nitrogen and the oxygen of the hydroxymethyl group can act as hydrogen bond acceptors, while the hydroxyl hydrogen can act as a hydrogen bond donor. The dichlorinated pyridine ring can participate in hydrophobic and halogen bonding interactions. Halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic species, are increasingly recognized for their importance in ligand-protein binding.

The binding affinity, often quantified by the binding energy (ΔG), can be estimated using scoring functions in docking software. For this compound, the binding affinity would depend on the specific active site of a target protein and the combination of hydrogen bonds, hydrophobic interactions, and halogen bonds it can form.

Enzyme Inhibition Studies

Based on its structure, this compound could potentially act as an inhibitor for various enzymes. For instance, many kinase inhibitors feature a substituted pyridine core. The molecule could compete with endogenous ligands for binding to the active site of an enzyme. Molecular docking simulations could be employed to screen this compound against a panel of enzymes to identify potential targets. For example, studies on other dichlorophenyl derivatives have shown inhibitory activity against enzymes like dihydrofolate reductase. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space. The primary flexible bond is the C-C bond connecting the hydroxymethyl group to the pyridine ring. Rotation around this bond will lead to different conformers.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, both in isolation and in a solvent environment. nih.govnih.govmdpi.com An MD simulation would reveal the preferred conformations of the hydroxymethyl group and the flexibility of the molecule. In an aqueous environment, the simulation would also show how water molecules interact with the polar and non-polar regions of this compound. This information is valuable for understanding its solubility and how it might approach a protein binding site.

Cheminformatics and Virtual Screening Applications

In the realm of modern drug discovery and materials science, computational methods are indispensable for accelerating the identification and optimization of novel chemical entities. researchgate.netfrontiersin.org this compound, with its distinct structural and electronic features, serves as a pertinent example of a molecule whose potential can be extensively explored through cheminformatics and virtual screening techniques. The pyridine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous FDA-approved drugs and biologically active compounds. nih.govresearchgate.netrsc.orgmdpi.com The incorporation of chloro- and methanol (B129727) substituents onto this scaffold provides specific physicochemical properties that can be leveraged in computational drug design. nih.gov

Cheminformatics analysis of this compound involves the calculation and interpretation of various molecular descriptors that quantify its drug-like properties. nih.gov These descriptors, which include measures of size, polarity, and flexibility, are crucial for assessing its suitability for inclusion in screening libraries and for predicting its behavior in biological systems. The presence of a hydrogen bond donor (the alcohol group), a hydrogen bond acceptor (the pyridine nitrogen), and lipophilic chlorine atoms within a compact aromatic structure makes it a valuable entity for computational analysis. nih.govnih.gov

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical descriptors for this compound, which are commonly used in cheminformatics to assess drug-likeness and suitability for screening.

Property Value Source
IUPAC Name This compound Chemenu chemenu.com
CAS Number 866039-42-1 ChemicalBook chemicalbook.com
Molecular Formula C₆H₅Cl₂NO ChemicalBook chemicalbook.com
Molecular Weight 178.02 g/mol ChemicalBook chemicalbook.com
Predicted XlogP 1.6 PubChem nih.gov
Hydrogen Bond Donors 1 PubChem nih.gov
Hydrogen Bond Acceptors 2 PubChem nih.gov
Rotatable Bonds 1 PubChem nih.gov
Topological Polar Surface Area 33.1 Ų PubChem nih.gov

Virtual screening is a computational methodology that involves the high-throughput assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net this compound can be utilized in various virtual screening paradigms due to its structural characteristics.

As a molecular fragment, it is well-suited for fragment-based drug discovery (FBDD). In this approach, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The defined structure of this compound, featuring a central pyridine scaffold, allows it to serve as a starting point for the development of more potent and larger ligands through systematic chemical elaboration. nih.govnih.gov

Furthermore, this compound can act as a foundational building block in the design of combinatorial libraries. researchgate.net By using the dichloropyridine methanol core, chemists can create large, diverse virtual libraries by adding various substituents at its reactive sites. These libraries can then be screened in silico to explore a vast chemical space and identify potential hit compounds against a specific target. nih.gov

In structure-based virtual screening, which relies on the 3D structure of the target, molecular docking simulations can predict the binding pose and affinity of this compound within the target's active site. frontiersin.orgcore.ac.uk The key interactions would likely involve hydrogen bonding from the methanol group and the pyridine nitrogen, as well as hydrophobic or halogen-bond interactions from the chlorinated ring.

In ligand-based virtual screening, where the structure of the target is unknown, the chemical features of this compound can be used to construct a pharmacophore model. mdpi.com This model, representing the essential 3D arrangement of features like hydrogen bond donors/acceptors and aromatic rings, can then be used to search databases for other molecules that fit the model and may have similar biological activity.

Table 2: Potential Roles of this compound in Virtual Screening This interactive table outlines the different ways this compound can be applied in various virtual screening strategies to facilitate drug discovery.

Screening Approach Role of this compound Key Molecular Features Utilized
Fragment-Based Screening Serves as a starting fragment for hit identification. Small size, defined vector spaces for growth, pyridine scaffold. nih.govnih.gov
Library Design Acts as a core scaffold for building combinatorial libraries. Dichlorinated pyridine ring and methanol group offer sites for chemical modification. researchgate.netnih.gov
Structure-Based Docking A ligand candidate for docking into a target's active site. Hydrogen bond donor/acceptor capacity, aromatic ring, halogen atoms. frontiersin.orgcore.ac.uk
Ligand-Based Pharmacophore Modeling Template molecule to generate a pharmacophore model. Spatial arrangement of hydrogen bond features and hydrophobic/aromatic regions. mdpi.com

Table of Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,5-Dichloropyridin-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone precursor (e.g., (2,5-Dichloropyridin-4-yl)ketone) using sodium borohydride (NaBH₄) in methanol under inert atmosphere. Reaction optimization includes monitoring temperature (0–25°C) and stoichiometric ratios (1:1.2 ketone:NaBH₄) to minimize side reactions like over-reduction or dehalogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet (δ 4.6–4.8 ppm) split by coupling with adjacent pyridine protons.
  • ¹³C NMR : The carbinol carbon resonates at δ 60–65 ppm, distinct from ketone analogs (δ 190–210 ppm).
  • IR : O-H stretching (~3200–3400 cm⁻¹) and C-Cl peaks (~600–800 cm⁻¹) confirm functional groups.
  • MS : Molecular ion [M+H]⁺ at m/z 192.0 (C₆H₅Cl₂NO⁺) with fragmentation patterns differentiating substitution positions .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : The compound exhibits limited solubility in water (<1 mg/mL) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Stability tests under ambient conditions (25°C, 60% RH) show no degradation over 72 hours, but prolonged exposure to light or acidic/basic environments may induce hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How does the substitution pattern (2,5-dichloro vs. 3,5-dichloro) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,5-dichloro configuration enhances electrophilicity at the 4-position due to electron-withdrawing effects, facilitating Suzuki-Miyaura couplings with aryl boronic acids. In contrast, 3,5-dichloro analogs exhibit reduced reactivity at the 4-position but greater stability in nucleophilic substitutions. Comparative kinetic studies (e.g., UV-Vis monitoring of reaction progress) are recommended to quantify differences .

Q. What strategies mitigate low bioavailability in preclinical studies of this compound-derived therapeutics?

  • Methodological Answer :

  • Prodrug Design : Esterification of the hydroxymethyl group (e.g., acetyl or phosphate esters) improves membrane permeability.
  • Nanocarrier Systems : Encapsulation in liposomes or polymeric nanoparticles enhances plasma half-life.
  • Pharmacokinetic Profiling : In vivo studies in rodent models (IV/PO administration) with LC-MS/MS quantification reveal dose-dependent bioavailability (<20% for free compound vs. >50% for prodrugs) .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in metal complexes of this compound?

  • Methodological Answer : Co-crystallization with transition metals (e.g., Co(II) or Cu(II)) in ethanol/water mixtures yields complexes suitable for X-ray analysis. SHELXL refinement (via Olex2 or similar software) confirms ligand coordination modes (e.g., monodentate vs. bridging). For example, a Co(II) complex may exhibit octahedral geometry with N,O-chelation, validated by bond-length analysis (Co-N ≈ 2.0 Å, Co-O ≈ 1.9 Å) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., PDE4 enzymes)?

  • Methodological Answer :

  • Docking Simulations (AutoDock Vina) : The pyridine ring and Cl substituents form hydrophobic interactions with PDE4’s catalytic pocket (binding energy ≤ -8.0 kcal/mol).
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD ≤ 2.0 Å).
  • QSAR Models : Correlate Hammett σ constants of substituents with IC₅₀ values to guide structural optimization .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s catalytic activity in oxidation reactions be reconciled?

  • Methodological Answer : Discrepancies arise from solvent effects (e.g., aqueous vs. anhydrous conditions) and catalyst choice (e.g., TEMPO vs. MnO₂). Controlled experiments under standardized conditions (e.g., 0.1 M substrate in acetonitrile, 50°C) with GC-MS monitoring clarify reaction pathways. For instance, TEMPO/O₂ systems favor alcohol → ketone oxidation, while MnO₂ may degrade the pyridine ring .

Key Notes

  • Advanced Tools : SHELX suite for crystallography , AutoDock for molecular docking .
  • Contradiction Resolution : Standardized protocols and kinetic studies address variability in reactivity reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dichloropyridin-4-yl)methanol
Reactant of Route 2
(2,5-Dichloropyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.